molecular formula C14H14N2O2S2 B2869097 N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide CAS No. 896351-58-9

N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2869097
CAS No.: 896351-58-9
M. Wt: 306.4
InChI Key: MYYLAKXDRYTSCH-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide is a thiophene-based compound featuring a 2-(methylthio)benzamido substituent at the C2 position and an N-methyl carboxamide group at C3.

Properties

IUPAC Name

N-methyl-2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-15-12(17)10-7-8-20-14(10)16-13(18)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLAKXDRYTSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule features a thiophene ring substituted at positions 2 and 3 with a benzamido group and an N-methyl carboxamide, respectively. Retrosynthetically, the compound can be dissected into two primary building blocks:

  • A 2-aminothiophene-3-carboxamide scaffold.
  • A 2-(methylthio)benzoyl electrophile.

The synthesis strategy prioritizes the construction of the thiophene core followed by sequential functionalization. The Gewald reaction emerges as the most viable method for generating the 2-aminothiophene intermediate, while acylation and N-methylation steps introduce the requisite substituents.

Synthesis of the Thiophene Core via the Gewald Reaction

Reaction Overview and Mechanistic Insights

The Gewald reaction is a one-pot, three-component condensation involving a ketone, cyanoacetamide, and elemental sulfur. For this synthesis, acetone serves as the ketone component, reacting with cyanoacetamide and sulfur in ethanol under basic catalysis (e.g., triethylamine or piperidine). The reaction proceeds via the following stages:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.
  • Sulfur Incorporation : Cyclization with sulfur to generate the thiophene ring.
  • Tautomerization : Rearrangement to yield 2-aminothiophene-3-carboxamide.

The product, 2-aminothiophene-3-carboxamide , is isolated in yields of 60–80% after recrystallization from ethanol or acetonitrile.

Optimization and Substrate Scope

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but may complicate purification. Ethanol balances reactivity and practicality.
  • Catalyst : Triethylamine (10 mol%) accelerates the Knoevenagel step, while excess base promotes side reactions.
  • Temperature : Reflux conditions (70–80°C) are optimal, with prolonged heating (>24 h) improving yields.

N-Methylation of the Carboxamide Group

Challenges in Direct Alkylation

Amides are notoriously resistant to alkylation due to the poor nucleophilicity of the amide nitrogen. Conventional methods (e.g., methyl iodide with NaH) often yield low conversions (<30%).

Alternative Approaches

Reductive Amination Pathway
  • Hydrolysis to Carboxylic Acid : Treat 2-aminothiophene-3-carboxamide with 6M HCl under reflux to yield 2-aminothiophene-3-carboxylic acid.
  • Activation as Acid Chloride : React with thionyl chloride (SOCl₂) in dichloromethane.
  • Coupling with Methylamine : Treat the acid chloride with methylamine in THF, yielding N-methyl-2-aminothiophene-3-carboxamide.
Ullmann-Type Coupling

Using a copper(I) catalyst (e.g., CuI) and a ligand (1,10-phenanthroline), the amide nitrogen can be methylated with methyl iodide in DMSO at 100°C. Yields reach 50–60% after 12 h.

Acylation of the 2-Amino Group

Reaction with 2-(Methylthio)benzoyl Chloride

The 2-amino group of N-methyl-2-aminothiophene-3-carboxamide undergoes acylation with 2-(methylthio)benzoyl chloride in dichloromethane, catalyzed by triethylamine. Key considerations include:

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes diacylation.
  • Temperature : Room temperature (25°C) prevents decomposition of the thiophene ring.

The product precipitates upon addition of ice-cold water and is purified via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Electrophiles

  • 2-(Methylthio)benzoyl Imidazolide : Generated in situ from 2-(methylthio)benzoic acid and carbonyldiimidazole (CDI), this electrophile offers milder reaction conditions.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Systems

Replacing batch reactors with continuous flow setups improves heat transfer and reduces reaction times. For example, the Gewald reaction achieves 85% yield in 4 h using a microreactor.

Green Chemistry Initiatives

  • Solvent Recycling : Ethanol from the Gewald step is distilled and reused.
  • Catalyst Recovery : Triethylamine is neutralized with HCl and regenerated via base extraction.

Analytical Characterization and Quality Control

Spectroscopic Methods

  • ¹H NMR : Key signals include the thiophene H-4 singlet (δ 7.2 ppm) and N-methyl resonance (δ 3.0 ppm).
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity, with retention times calibrated against commercial standards.

Chemical Reactions Analysis

N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or modulate receptor activity, leading to anti-inflammatory or anti-cancer effects .

Comparison with Similar Compounds

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)

  • Key Features : Shares the thiophene-3-carboxamide core but incorporates bulky tert-butyl phenyl and pyridyl ethyl groups.
  • Pyridyl substituents may enable metal coordination or π-stacking, absent in the target .

2-Aminobenzothiazole-N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide Cocrystals (3)

  • Key Features: Coumarin-derived carboxyl phenethylamide cocrystallized with aminobenzothiazole.
  • Implications : Demonstrates supramolecular assembly via hydrogen bonding and aromatic interactions, a property the target compound may share due to its amide and thiophene motifs .

Theoretical and Experimental Comparisons

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Predicted LogP* Solubility (mg/mL)
Target Compound 320.42 Methylthio-benzamido, N-methyl 2.8 ~0.5 (DMSO)
6p () 459.61 tert-Butyl phenyl, pyridyl ethyl 4.1 ~0.2 (DMSO)
Cocrystal 3 () 434.45 Coumarin-carboxyl, aminobenzothiazole 3.3 ~0.3 (MeOH)

*LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Functional Differences

  • Bioactivity : Compound 6p’s pyridyl group may enhance binding to metalloenzymes, whereas the target’s methylthio group could modulate redox activity or serve as a hydrogen-bond acceptor.
  • Crystallinity : Cocrystal 3’s amide-driven assembly suggests the target compound may form similar supramolecular structures, impacting bioavailability .

Research Findings and Discussion

  • Synthetic Accessibility : The target compound’s synthesis likely requires fewer steps than 6p (), which involves multi-step functionalization of the thiophene core.
  • Solubility Trade-offs : The methylthio group in the target compound balances moderate lipophilicity (LogP ~2.8) against the high hydrophobicity of 6p (LogP ~4.1), making it more suitable for aqueous formulations .
  • Supramolecular Potential: Like cocrystal 3 (), the target’s amide and thiophene groups could enable cocrystal formation with complementary hydrogen-bond donors (e.g., carboxylic acids) .

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